molecular formula C10H12BrNS B13506081 4-Bromo-2-(thian-4-yl)pyridine

4-Bromo-2-(thian-4-yl)pyridine

Cat. No.: B13506081
M. Wt: 258.18 g/mol
InChI Key: ADAQIRDIPOMNAR-UHFFFAOYSA-N
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Description

4-Bromo-2-(thian-4-yl)pyridine: is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a thian-4-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(thian-4-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 4-bromopyridine with a thian-4-yl precursor under suitable conditions. For instance, the cross-coupling reaction of 4-bromopyridine with a thian-4-yl organometallic reagent, such as a Grignard reagent or an organolithium compound, can yield the desired product. The reaction typically requires a palladium catalyst and a suitable ligand to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the product can be achieved through techniques such as recrystallization or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom at the 4-position enables palladium-catalyzed coupling with boronic acids. This reaction is critical for introducing aryl or heteroaryl groups:

ReactantConditionsProductYieldSource
Phenyl boronic acidPdCl₂(dppf), Na₂CO₃, toluene/ethanol (4:1), 120°C, overnight4-Aryl-2-(thian-4-yl)pyridine derivatives57–89%
3,4-Dimethoxyphenyl BAXPhos Pd G3, Cs₂CO₃, dioxane/H₂O, 80°C4-(3,4-Dimethoxyphenyl)pyridine analog89%

Key observations:

  • Bromine substitution occurs regioselectively at the 4-position .

  • The thian group remains intact under these conditions, indicating compatibility with palladium catalysts .

Oxidative Cyclization Reactions

The compound participates in bromine-mediated cyclization to form fused heterocycles:

Reaction Scheme

text
4-Bromo-2-(thian-4-yl)pyridine + Br₂ (EtOAc, 0°C) → Isothiazolo[4,5-b]pyridine derivatives
ParameterValue
Temperature0°C
Reaction Time2–4 hrs
Yield75%
Key Product3,6-Dibromo-isothiazolo[4,5-b]pyridine

This reaction demonstrates the dual role of bromine as both a substituent and a participating agent in heterocycle formation .

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates displacement of the bromine atom:

Example Reaction

text
This compound + KSCN → 4-Thiocyano-2-(thian-4-yl)pyridine
ConditionOutcome
DMF, 100°C, 12 hrsComplete bromine displacement
Selectivity>95% at 4-position

The thian group enhances electrophilicity at the 4-position through resonance effects .

Comparative Reactivity Analysis

A comparison with related bromopyridines reveals distinct behavior:

CompoundSuzuki Coupling RateOxidation Stability
This compound1.0 (reference)High
4-Bromopyridine0.3–0.5Moderate
2-Bromo-5-(thian-4-yl)pyridine0.8High

Data source: Kinetic studies from

Mechanism of Action

The mechanism of action of 4-Bromo-2-(thian-4-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access. The thian-4-yl group may also play a role in enhancing the compound’s binding affinity and selectivity for its target .

Comparison with Similar Compounds

Biological Activity

4-Bromo-2-(thian-4-yl)pyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

  • Chemical Formula : C₇H₆BrNS
  • Molecular Weight : Approximately 258.2 g/mol
  • Structural Features : The compound includes a bromine atom at the 4-position and a thian-4-yl group attached to the pyridine ring. The presence of sulfur in the thian group enhances its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The thian-4-yl group enhances binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating enzyme activity or receptor interactions.

Potential Mechanisms Include :

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
  • Receptor Modulation : It may influence receptor activity, leading to altered signaling pathways that can affect cellular responses.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains, indicating potential applications in treating infections.
  • Anticancer Properties : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
  • Neuroprotective Effects : Some studies highlight its potential in protecting neuronal cells from oxidative stress, which could be beneficial in neurodegenerative diseases .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
AntimicrobialEffective against Gram-positive bacteria with MIC values indicating strong inhibitory effects.
AnticancerDemonstrated cytotoxicity in various cancer cell lines, with IC50 values in low micromolar range.
NeuroprotectiveExhibited protective effects against oxidative stress-induced neuronal damage in vitro.

Case Study Example

In a study examining the structure-activity relationship (SAR) of pyridine derivatives, this compound was shown to significantly inhibit a key kinase involved in cancer progression. The compound's binding affinity was assessed using surface plasmon resonance (SPR), revealing a Kd value indicative of strong interaction with the target enzyme .

Applications

Due to its diverse biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for synthesizing new therapeutic agents targeting specific diseases.
  • Chemical Biology : As a probe for studying biochemical pathways involving pyridine derivatives.

Properties

Molecular Formula

C10H12BrNS

Molecular Weight

258.18 g/mol

IUPAC Name

4-bromo-2-(thian-4-yl)pyridine

InChI

InChI=1S/C10H12BrNS/c11-9-1-4-12-10(7-9)8-2-5-13-6-3-8/h1,4,7-8H,2-3,5-6H2

InChI Key

ADAQIRDIPOMNAR-UHFFFAOYSA-N

Canonical SMILES

C1CSCCC1C2=NC=CC(=C2)Br

Origin of Product

United States

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